4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine
Description
IUPAC Nomenclature and Systematic Identification
The compound 4-(tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine adheres to systematic IUPAC naming conventions, which prioritize functional group hierarchy and substituent positioning. The parent structure is piperidine , a six-membered saturated heterocycle containing one nitrogen atom. Numerical positioning begins at the nitrogen atom, with the tert-butoxycarbonyl (Boc) group located at the 4-position and a (6-aminopyridin-2-yl)methyl substituent at the 1-position.
The Boc group, a common amine-protecting moiety, is formally named tert-butoxycarbonylamino. Its inclusion follows carbamate nomenclature rules, where the carbonyl oxygen bridges the tert-butyl and amino groups. The (6-aminopyridin-2-yl)methyl substituent consists of a pyridine ring substituted with an amino group at the 6-position and linked to the piperidine core via a methylene (-CH2-) group. Thus, the full systematic name reflects both the core heterocycle and its substituents in descending order of precedence.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Empirical Formula | C₁₆H₂₆N₄O₂ | |
| Molecular Weight | 306.4 g/mol | |
| Melting Point | 139.5 °C | |
| Density | 1.15±0.1 g/cm³ |
Conformational Analysis of Piperidine Core
The piperidine ring adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions. Substituents at the 1- and 4-positions influence this equilibrium. The bulky (6-aminopyridin-2-yl)methyl group at the 1-position favors an equatorial orientation to avoid steric clashes with axial hydrogen atoms. Similarly, the Boc-protected amine at the 4-position occupies an equatorial position due to its tert-butyl group’s spatial demands.
Computational models predict a distorted chair geometry due to competing steric effects. The methylene linkage at position 1 allows partial rotation of the pyridinylmethyl group, but the planar pyridine ring restricts free movement, creating localized steric hindrance. This distortion slightly elevates the energy barrier for ring inversion compared to unsubstituted piperidine.
Electronic Distribution in Boc-Protected Amine Functionality
The Boc group introduces significant electron-withdrawing effects via its carbonyl moiety. Resonance delocalization between the carbonyl oxygen and the adjacent nitrogen stabilizes the carbamate structure, reducing electron density at the piperidine nitrogen. This polarization enhances the amine’s resistance to nucleophilic attack, a critical feature in synthetic intermediates.
Figure 1: Resonance in Boc Group
$$
\text{Boc} \leftrightarrow \text{O} \equiv \text{C-N}^+ \text{(tert-butyl)}^-
$$
The tert-butyl group’s inductive electron-donating effects partially offset the carbonyl’s electron withdrawal, creating a balanced electronic environment that facilitates selective deprotection under acidic conditions.
Steric Effects of 6-Aminopyridin-2-ylmethyl Substituent
The (6-aminopyridin-2-yl)methyl substituent imposes pronounced steric demands. The pyridine ring’s planar structure and amino group at the 6-position create a bulky, rigid appendage that extends perpendicular to the piperidine plane. This arrangement limits accessibility to the piperidine nitrogen in reactions requiring axial approach.
Table 2: Steric Parameters
| Parameter | Value |
|---|---|
| TPSA (Topological Polar Surface Area) | 77.24 Ų |
| Rotatable Bonds | 2 |
| H-Bond Donors | 2 |
The amino group at the pyridine 6-position introduces additional hydrogen-bonding capacity, which may influence crystalline packing or intermolecular interactions in solution. Molecular dynamics simulations suggest that steric crowding around the piperidine nitrogen reduces its basicity compared to unsubstituted analogs.
Properties
CAS No. |
303763-39-5 |
|---|---|
Molecular Formula |
C16H26N4O2 |
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl N-[1-[(6-aminopyridin-2-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H2,17,18)(H,19,21) |
InChI Key |
LKSCADAMIDVRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Boc Protection of Piperidine Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, typically using di-tert-butyl dicarbonate (Boc2O) under basic conditions such as triethylamine in organic solvents like dichloromethane or tetrahydrofuran (THF). This step ensures selective reactivity in subsequent transformations and prevents undesired side reactions.
- Reaction conditions: Room temperature, inert atmosphere (nitrogen or argon), 1–3 hours.
- Yield: Generally high (>80%) with clean conversion.
Introduction of the 6-Aminopyridin-2-ylmethyl Group
Two main approaches are reported for attaching the 6-aminopyridin-2-ylmethyl substituent to the piperidine ring:
Nucleophilic Substitution Using Halogenated Pyridine Derivatives
- Starting from 2-bromo-6-nitropyridine or similar halogenated precursors, nucleophilic substitution with Boc-protected piperidine or piperazine derivatives is performed.
- Typical conditions involve potassium carbonate as base, tetrabutylammonium iodide as phase transfer catalyst, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Reaction temperature: 50 °C for 3 hours or room temperature overnight.
- Example yield: 90–95% for the intermediate nitro-substituted compound.
Reductive Amination
- The aldehyde or ketone derivative of the pyridine moiety is reacted with the Boc-protected piperidine under reductive amination conditions.
- Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) or hydrogenation catalysts.
- Solvents: Dichloromethane or methanol.
- Reaction temperature: Room temperature.
- Yields: Moderate to good (50–80%).
Reduction of Nitro to Amino Group
The nitro group on the pyridine ring is reduced to the amino group using catalytic hydrogenation or chemical reduction:
| Method | Catalyst/Reagent | Solvent(s) | Temperature | Pressure/Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic hydrogenation | 10% Pd/C or Raney Nickel | Methanol, Ethanol, EtOAc | 20–70 °C | 2–5 hours, 1–5 atm H2 | 90–100 | High yields, mild conditions, common for scale-up |
| Chemical reduction | Iron powder + NH4Cl | Ethanol/Water | 50 °C | 0.5–1 hour | 40–70 | Lower yield, sometimes used for sensitive substrates |
| Flow chemistry hydrogenation | 10% Pd/C in H-Cube reactor | Ethanol/Ethyl acetate | 70 °C | 30 minutes, 1 bar H2 | 90–96 | Continuous flow method, efficient and scalable |
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Comments |
|---|---|---|---|---|---|
| Boc protection of piperidine | Boc2O, triethylamine | DCM or THF | RT, 1–3 h | >80 | Standard protection step |
| Nucleophilic substitution | 2-Bromo-6-nitropyridine, K2CO3, TBAI | DMSO | 50 °C, 3 h | 90–95 | Formation of nitro intermediate |
| Nitro reduction (catalytic) | 10% Pd/C or Raney Ni, H2 | MeOH, EtOH, EtOAc | 20–70 °C, 2–5 h | 90–100 | High yield, mild conditions |
| Nitro reduction (chemical) | Fe powder, NH4Cl | EtOH/H2O | 50 °C, 0.5–1 h | 40–70 | Alternative method, lower yield |
| Reductive amination (alternative) | NaBH(OAc)3, AcOH | DCM | RT, 1–3 h | 50–80 | For direct attachment of aminopyridinylmethyl |
Research Findings and Optimization Notes
- Catalytic hydrogenation is the preferred method for nitro reduction due to higher yields, cleaner reactions, and scalability.
- Use of phase transfer catalysts like tetrabutylammonium iodide enhances nucleophilic substitution efficiency.
- Flow chemistry hydrogenation (H-Cube system) offers rapid and high-yield reduction, suitable for industrial scale.
- Careful control of temperature and atmosphere (inert gas) is critical to avoid side reactions such as over-reduction or Boc deprotection.
- The Boc group provides stability during multi-step synthesis but can be removed under acidic conditions if needed for further functionalization.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine and pyridine groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reagents: DCC or EDC are often used for coupling reactions.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings
Boc-Protected Piperidine Derivatives
- The Boc group in the target compound enhances stability during synthetic workflows compared to unprotected amines, reducing side reactions .
- In contrast, the chloropyrimidinylamino group in ’s compound introduces reactivity for further functionalization (e.g., nucleophilic substitution), making it more suitable for constructing polyheterocyclic systems .
Aminopyridine vs. Aminobenzyl Substituents
- The 6-aminopyridin-2-ylmethyl group in the target compound offers improved aqueous solubility and hydrogen-bonding capacity compared to the 4-aminobenzyl group in its benzyl-substituted analog (). This may enhance bioavailability in drug design .
- The benzyl analog’s aromatic ring, however, could improve membrane permeability due to increased lipophilicity .
Comparison with Terfenadine
- Terfenadine’s bulky tert-butylphenyl and diphenylmethyl groups contribute to its historical use as an antihistamine but also its cardiotoxic metabolites. The target compound’s smaller substituents (Boc and aminopyridine) may reduce off-target effects while retaining piperidine’s conformational flexibility .
Biological Activity
The compound 4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine is a derivative of piperidine, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on current research findings.
Chemical Structure
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 6-aminopyridinyl moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl anhydride and 6-aminopyridine. Various methods have been explored to optimize yield and purity, including the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA) .
Inhibitory Effects
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, particularly GSK-3β and ROCK-1. For instance, related compounds have shown IC50 values as low as 8 nM for GSK-3β inhibition . This suggests that the compound may possess similar pharmacological properties.
Anti-inflammatory Properties
In vitro studies have demonstrated that derivatives of this compound can suppress the production of pro-inflammatory cytokines and nitric oxide in microglial cells. This anti-inflammatory activity is crucial for potential therapeutic applications in neurodegenerative diseases .
Neuroprotective Effects
The compound's ability to protect neuronal cells from damage has been investigated in models of neurodegeneration. Compounds with similar structures have been shown to mitigate tau hyperphosphorylation, a hallmark of neurodegenerative disorders .
Case Study 1: GSK-3β Inhibition
In a study examining various piperidine derivatives, the compound was tested for its ability to inhibit GSK-3β. Results indicated that it significantly reduced enzyme activity, correlating with its structural features that facilitate binding to the enzyme's active site .
Case Study 2: Anti-inflammatory Activity in BV-2 Cells
Another study focused on the anti-inflammatory effects of related compounds in BV-2 microglial cells. The results showed that treatment with these compounds led to a marked decrease in nitric oxide production, suggesting potential for therapeutic use in inflammatory conditions .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
